2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-(5-methyl-3-isoxazolyl)acetamide
Overview
Description
2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-(5-methyl-3-isoxazolyl)acetamide is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a phthalimide moiety linked to an isoxazole ring via an acetamide linkage, which contributes to its diverse reactivity and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-(5-methyl-3-isoxazolyl)acetamide typically involves the following steps:
Formation of the Phthalimide Moiety: The phthalimide group can be synthesized by reacting phthalic anhydride with ammonia or a primary amine under heating conditions.
Isoxazole Ring Formation: The isoxazole ring is usually formed through a 1,3-dipolar cycloaddition reaction between a nitrile oxide and an alkene.
Linkage via Acetamide: The final step involves linking the phthalimide and isoxazole moieties through an acetamide bond. This can be achieved by reacting the phthalimide derivative with an appropriate isoxazole derivative in the presence of coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This may involve continuous flow reactors, automated synthesis platforms, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the isoxazole ring, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can target the carbonyl groups in the phthalimide moiety, potentially converting them to hydroxyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be used under basic or acidic conditions to achieve substitution.
Major Products
Oxidation: Oxidized derivatives of the isoxazole ring.
Reduction: Reduced forms of the phthalimide moiety.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial, antifungal, and anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of diseases involving oxidative stress and inflammation.
Mechanism of Action
The mechanism of action of 2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-(5-methyl-3-isoxazolyl)acetamide is not fully understood but is believed to involve:
Molecular Targets: The compound may interact with various enzymes and receptors, modulating their activity.
Pathways Involved: Potential pathways include the inhibition of oxidative stress-related enzymes and the modulation of inflammatory signaling pathways.
Comparison with Similar Compounds
Similar Compounds
Phthalimide Derivatives: Compounds like thalidomide and lenalidomide, which also contain the phthalimide moiety.
Isoxazole Derivatives: Compounds like isoxazole-4-carboxylic acid and isoxazole-5-carboxamide.
Uniqueness
2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-(5-methyl-3-isoxazolyl)acetamide is unique due to its combined structural features of both phthalimide and isoxazole moieties, which confer distinct reactivity and potential biological activities not commonly found in other compounds.
Properties
IUPAC Name |
2-(1,3-dioxoisoindol-2-yl)-N-(5-methyl-1,2-oxazol-3-yl)acetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11N3O4/c1-8-6-11(16-21-8)15-12(18)7-17-13(19)9-4-2-3-5-10(9)14(17)20/h2-6H,7H2,1H3,(H,15,16,18) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UOVGULBCCXCVSF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)NC(=O)CN2C(=O)C3=CC=CC=C3C2=O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11N3O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201321936 | |
Record name | 2-(1,3-dioxoisoindol-2-yl)-N-(5-methyl-1,2-oxazol-3-yl)acetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201321936 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
285.25 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
37.9 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID26660816 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
349636-92-6 | |
Record name | 2-(1,3-dioxoisoindol-2-yl)-N-(5-methyl-1,2-oxazol-3-yl)acetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201321936 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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